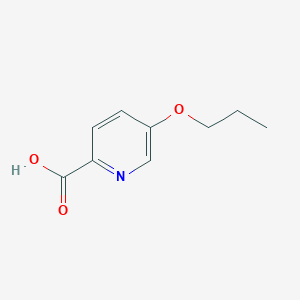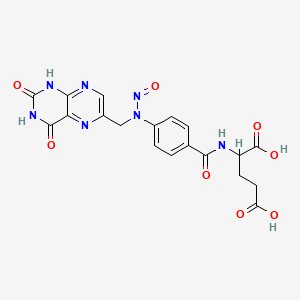
3-Methyl-5-(2-Pyridyl)-2-Pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2-Pyridyl)-2-Pentanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a pyridyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-Pyridyl)-2-Pentanone can be achieved through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with 3-methyl-2-pentanone under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-Pyridyl)-2-Pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-5-(2-Pyridyl)-2-Pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-5-(2-Pyridyl)-2-Pentanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridyl group may play a crucial role in binding to these targets, influencing the compound’s activity and specificity. Pathways involved in its mechanism of action may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-Pentanone: Lacks the pyridyl group, resulting in different chemical properties and reactivity.
2-Pyridyl-2-Pentanone: Similar structure but with variations in the position of the methyl group.
Uniqueness
3-Methyl-5-(2-Pyridyl)-2-Pentanone is unique due to the presence of both the pyridyl group and the specific positioning of the methyl group
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-methyl-5-pyridin-2-ylpentan-2-one |
InChI |
InChI=1S/C11H15NO/c1-9(10(2)13)6-7-11-5-3-4-8-12-11/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
JODIMRKXLIATKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


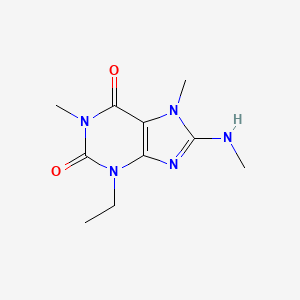
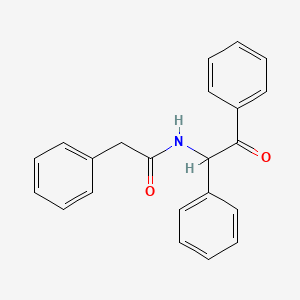

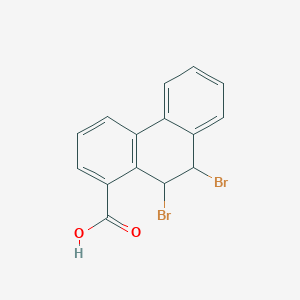
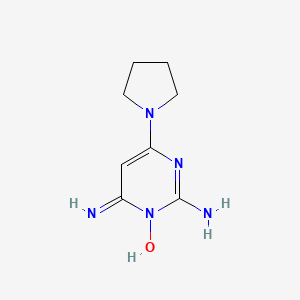
![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)


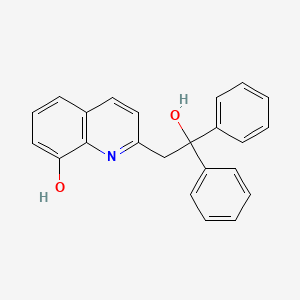
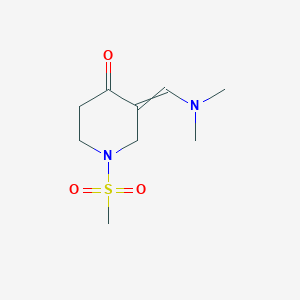
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
